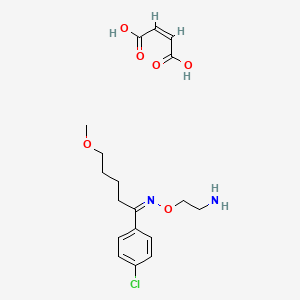
Clovoxamine Maleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clovoxamine Maleate involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine to form the oxime. This intermediate is then reacted with 2-aminoethanol to yield Clovoxamine. The final step involves the reaction of Clovoxamine with maleic acid to form Clovoxamine Maleate .
Industrial Production Methods
Industrial production of Clovoxamine Maleate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Clovoxamine Maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.
Reduction: Clovoxamine Maleate can be reduced to its corresponding amine under suitable conditions.
Substitution: Various substitution reactions can occur, particularly involving the aromatic ring and the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields the corresponding amine .
Scientific Research Applications
Clovoxamine Maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of SSRI mechanisms and interactions.
Biology: Research on its effects on serotonin reuptake and its role in neurotransmission.
Medicine: Extensive use in clinical trials for treating OCD, depression, and anxiety disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Clovoxamine Maleate exerts its effects primarily through the inhibition of serotonin reuptake in the brain. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. It also acts as an agonist for the sigma-1 receptor, which plays a role in modulating inflammation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: Known for its use in treating depression, OCD, and panic disorder.
Paroxetine: Used for depression, anxiety disorders, and PTSD
Uniqueness
Clovoxamine Maleate is unique due to its strong activity at the sigma-1 receptor, which contributes to its anti-inflammatory and neuroprotective effects. This makes it particularly effective in treating conditions with an inflammatory component, such as certain anxiety disorders .
Properties
Molecular Formula |
C18H25ClN2O6 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14-;2-1- |
InChI Key |
HOFGGHPYWKSXTN-LXGYEFRUSA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















